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Compound of Interest

Compound Name: 3-(2-Methoxyphenoxy)piperidine

Cat. No.: B1371956

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-
Methoxyphenoxy)piperidine

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data
for 3-(2-Methoxyphenoxy)piperidine (Molecular Formula: C12H17NOz, Molecular Weight:
207.27 g/mol )[1]. In the absence of publicly available experimental spectra, this document
serves as an essential reference for researchers engaged in the synthesis, identification, and
quality control of this compound. By leveraging established principles of nuclear magnetic
resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon
data from structurally analogous molecules, we present a detailed forecast of the expected
spectral features. This guide is designed to empower researchers, scientists, and drug
development professionals to confidently identify and characterize 3-(2-
Methoxyphenoxy)piperidine, providing both predicted data and the underlying scientific
rationale for each assignment.

Introduction and Molecular Structure Analysis

3-(2-Methoxyphenoxy)piperidine is a heterocyclic compound incorporating three key
structural motifs: a saturated piperidine ring, an aromatic guaiacol (2-methoxyphenol) moiety,
and an ether linkage. The piperidine ring is a prevalent scaffold in pharmaceuticals, valued for
its ability to confer aqueous solubility and occupy three-dimensional chemical space[2]. The 2-
methoxyphenoxy group introduces aromaticity and specific electronic properties. Accurate
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structural confirmation is paramount for any research or development application, and a multi-
technique spectroscopic approach is the gold standard for this purpose.

This guide will deconstruct the molecule to predict its signature in *H NMR, 3C NMR, IR, and
MS analyses. The numbering scheme used for NMR assignments is detailed in the diagram
below.

Caption: Molecular structure and numbering scheme for 3-(2-Methoxyphenoxy)piperidine.

The analytical workflow for characterizing a newly synthesized batch of this compound would
logically follow a sequence of non-destructive and destructive techniques to confirm identity

(Synthesis & Purification)
(Purity Check (TLC/LC))

(Structure Confirmation (NMRD

Functional Group ID (IR)

l

Molecular Weight ID (MS)

and purity.
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Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

H NMR spectroscopy provides detailed information about the electronic environment,
connectivity, and stereochemistry of protons in a molecule. The predicted spectrum of 3-(2-
Methoxyphenoxy)piperidine in a solvent like CDClIs would exhibit distinct signals for the
aromatic, piperidine, methoxy, and amine protons.

Predicted *H NMR Data (400 MHz, CDCls)
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Predicted
Chemical
Assignment  Shift (6,

ppm)

Proton

Multiplicity

Coupling
Constant (J,
Hz)

Integration

Rationale &
Notes

Aromatic
(H3'-H6")

6.85-7.10

Multiplet (m)

4H

Protons on
the guaiacol
ring. Their
shifts are
influenced by
the electron-
donating
methoxy and
ether groups,
placing them
in the typical
aromatic
region. Based
on guaiacol

derivatives[3].

C3-H
(Piperidine)

4.20-4.40

Multiplet (m)

1H

This methine
proton is
deshielded by
the adjacent
electronegati
ve oxygen
atom of the

ether linkage.

OCHs (C7) 3.87

Singlet (s)

3H

Methoxy
protons
typically
appear as a
sharp singlet
around this
region,
consistent
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with data for

guaiacol[4].

Protons
adjacent to
the nitrogen
atom are
moderately
deshielded.
The exact
shift and
2.80-3.20 Multiplet (m) - 4H multiplicity

depend on

C2-H, C6-H
(Piperidine)

ring
conformation
and
protonation
state. Based
on piperidine

data.

The chemical
shift of the
amine proton
is highly
variable and
) solvent-
Broad Singlet
NH 1.50 - 2.50 - 1H dependent. It
(brs)
can
exchange
with D20,
causing the
signal to

disappear.

C4-H, C5-H 1.40-1.90 Multiplet (m) - 4H These
(Piperidine) methylene
protons are in

the most
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shielded
(aliphatic)
region of the
piperidine

ring.

Methodology and Experimental Considerations

e Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCIs). Add
a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm). Acquire the
spectrum on a 400 MHz or higher field spectrometer.

o Causality: CDCIs is a standard solvent for many organic molecules, offering good solubility. A
higher field strength (e.g., >400 MHZz) is recommended to resolve the complex multiplets of
the piperidine ring protons. A D20 shake experiment should be performed to confirm the N-H
proton signal, which will disappear upon exchange.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy is used to determine the number of non-equivalent carbons and to
identify their chemical environment. The molecule contains 12 unique carbon atoms.

Predicted **C NMR Data (100 MHz, CDCIs)
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Carbon Assignment

Predicted Chemical Shift
(3, ppm)

Rationale & Notes

C1' (Aromatic)

Aromatic carbon attached to

the ether oxygen, deshielded.
148.5 .

Based on guaiacol ether

analogs[3].

C2' (Aromatic)

Aromatic carbon attached to
147.0 the methoxy group, also
strongly deshielded.

C4', C5' (Aromatic)

121.0-123.0 Aromatic CH carbons.

C3, C6' (Aromatic)

Aromatic CH carbons, shielded
112.0-115.0 by the electron-donating

groups.

C3 (Piperidine)

Methine carbon bonded to the
75.0 ether oxygen, significantly
deshielded.

OCHs (C7)

Typical chemical shift for a
55.9 methoxy carbon attached to an

aromatic ring[5].

C2, C6 (Piperidine)

Carbons alpha to the nitrogen
45.0 - 50.0 atom. Shift can vary based on
N-substituents[6].

C4, C5 (Piperidine)

Aliphatic carbons in the
24.0 - 32.0 o
piperidine ring.

Methodology and Experimental Considerations

e Protocol: Use the same sample prepared for tH NMR. Acquire a proton-decoupled 3C

spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is

highly recommended to differentiate between CH, CHz, and CHs groups.
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o Causality: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in
a single peak for each unique carbon. DEPT experiments are invaluable for confirming
assignments, especially for the overlapping aliphatic signals of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The spectrum is a direct readout of molecular vibrations.

Predicted IR Absorption Bands
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Wavenumber
(cm™)

Vibration Type

Intensity

Notes

3300 - 3350

N-H Stretch

Medium, Broad

Characteristic of a
secondary amine.
Broadness is due to

hydrogen bonding[7].

3050 - 3100

Aromatic C-H Stretch

Medium

Indicates the
presence of the

aromatic ring.

2850 - 2960

Aliphatic C-H Stretch

Strong

From the CHz and CH
groups of the
piperidine ring and the
CHs of the methoxy
group.

~1590, ~1490

Aromatic C=C
Bending

Medium-Strong

Characteristic skeletal
vibrations of the

benzene ring.

~1250

Aryl-O Stretch

(Asymmetric)

Strong

A key diagnostic peak
for aryl alkyl ethers[8]
[9]. This is due to the

C(aryl)-O-C stretch.

1050 - 1150

Alkyl-O Stretch

(Symmetric)

Strong

The second key
diagnostic peak for
the C-O-C ether
linkage, attributed to
the C(alkyl)-O-C
stretch[10].

1100 - 1200

C-N Stretch

Medium

Vibration from the

piperidine amine.

Methodology and Experimental Considerations
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e Protocol: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small
amount of the sample with dry KBr and pressing it into a transparent disk[11]. For an oil, a
thin film can be prepared between two salt (NaCl or KBr) plates.

o Causality: The KBr pellet method is standard for solid samples as KBr is transparent in the
typical IR range. The key diagnostic feature for this molecule is the presence of two strong,
distinct C-O stretching bands, which confirm the aryl alkyl ether structure[9][12].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis,
valuable structural information. Both hard (Electron lonization, El) and soft (Electrospray
lonization, ESI) techniques are considered.

e Predicted Molecular lon:
o Formula: C12H17NO2

Exact Mass: 207.1259

o

Nominal Mass: 207

o

[¢]

ESI-MS: Expect a strong signal for the protonated molecule [M+H]* at m/z 208.

[¢]

EI-MS: Expect a molecular ion peak (M*) at m/z 207.

Predicted Fragmentation Pattern (EI-MS)

The fragmentation of piperidine derivatives is often initiated by ionization at the nitrogen atom,
leading to alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen)[13]. The ether
linkage is also a likely site for fragmentation.
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Caption: Plausible EI-MS fragmentation pathways for 3-(2-Methoxyphenoxy)piperidine.
o Key Fragmentation Pathways:

o Cleavage of the Ether Bond: The most intuitive fragmentation is the cleavage of the C-O
ether bond, which can lead to a guaiacol radical cation (m/z 124) or a piperidinoxy radical
cation.

o Alpha-Cleavage: A dominant pathway for piperidines is alpha-cleavage, which would
involve breaking the C2-C3 or C5-C6 bond, leading to stable iminium ions[13][14]. Loss of
the phenoxy group can lead to a fragment at m/z 84, corresponding to the piperidinium
ion.

o Loss of Guaiacol: Cleavage of the ether bond with hydrogen transfer can lead to the loss
of a neutral guaiacol molecule (124 Da), potentially leading to a fragment around m/z 83.

Methodology and Experimental Considerations

» Protocol (ESI-MS): Dissolve the sample in a suitable solvent like methanol or acetonitrile
with 0.1% formic acid. Infuse directly into an ESI source operating in positive ion mode.
Perform a full scan to identify the [M+H]* precursor ion at m/z 208. Follow up with a product
ion scan (MS/MS) on the precursor to observe fragmentation[13].

o Causality: ESI is a soft ionization technique ideal for confirming molecular weight as it
minimizes fragmentation and primarily generates the protonated molecule [M+H]*. The
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addition of formic acid aids in protonation. MS/MS analysis of this ion provides controlled

fragmentation that is highly useful for structural elucidation[15][16].

Summary of Predicted Spectroscopic Data

Technique Feature Predicted Value
Formula C12H17NO2

MW 207.27 g/mol

1H NMR Aromatic Protons 6.85 - 7.10 ppm (4H, m)

Methoxy Protons

3.87 ppm (3H, s)

Piperidine Protons

1.40 - 4.40 ppm (9H, m)

Amine Proton

1.50 - 2.50 ppm (1H, br s)

13C NMR

Aromatic Carbons

112 - 149 ppm (6 signals)

Piperidine Carbons

24 - 75 ppm (5 signals)

Methoxy Carbon

~56 ppm (1 signal)

IR

N-H Stretch

3300 - 3350 cm™?

C-H Stretches

2850 - 3100 cm~1

Aryl-O Stretch

~1250 cm~t (Strong)

Alkyl-O Stretch

1050 - 1150 cm~1 (Strong)

MS (ESI)

Protonated Molecule

m/z 208 ([M+H]*)

MS (EI)

Molecular lon

m/z 207 (M™)

Key Fragments

m/z 124, 84

Conclusion

This guide presents a robust, theory-backed prediction of the NMR, IR, and MS spectra of 3-(2-
Methoxyphenoxy)piperidine. By combining fundamental spectroscopic principles with data
from analogous structures, we have constructed a detailed spectral profile that can be used to
guide the identification and characterization of this molecule in a laboratory setting.
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Researchers can use these predicted values and fragmentation patterns as a benchmark for
analyzing their experimentally obtained data, facilitating confident structural verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 3-(2-Methoxyphenoxy)piperidine | CymitQuimica [cymitquimica.com]

. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]
. rsc.org [rsc.org]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. Piperidine [webbook.nist.gov]

. chem.libretexts.org [chem.libretexts.org]

°
(o] (0] ~ (o)) ()] EEN w N =

. spectroscopyonline.com [spectroscopyonline.com]

e 10. 18.8 Spectroscopy of Ethers — Organic Chemistry: A Tenth Edition — OpenStax
adaptation 1 [ncstate.pressbooks.pub]

e 11. terrificscience.org [terrificscience.org]
e 12. IR spectrum: Ethers [quimicaorganica.org]
e 13. benchchem.com [benchchem.com]

o 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their
activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

e 15. scielo.br [scielo.br]
e 16. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 3-(2-
Methoxyphenoxy)piperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1371956#spectroscopic-data-nmr-ir-ms-of-3-2-
methoxyphenoxy-piperidine]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b1371956?utm_src=pdf-custom-synthesis
https://cymitquimica.com/products/IN-DA00GUPK/3-2-methoxyphenoxypiperidine/
https://www.chemistryviews.org/general-path-to-n-arylpiperidines/
https://www.rsc.org/suppdata/c6/gc/c6gc02970a/c6gc02970a1.pdf
https://www.researchgate.net/figure/H-NMR-spectra-of-4-vinylguaiacol_fig3_12372182
https://www.researchgate.net/figure/C-NMR-spectrum-of-obtained-polyguaiacol-Table-1-entry-4_fig4_346830927
https://www.researchgate.net/publication/258943891_13C_Nuclear_magnetic_resonance_spectra_of_some_N-alkylpiperidines_and_the_corresponding_N-oxides_N-Substitution_and_N-oxidation_effects
https://webbook.nist.gov/cgi/cbook.cgi?ID=C110894&Type=IR-SPEC&Index=1
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.08%3A_Spectroscopy_of_Ethers
https://www.spectroscopyonline.com/view/c-o-bond-iii-ethers-knockout
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-ethers/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-ethers/
http://www.terrificscience.org/lessonpdfs/PiperineAnalysis.pdf
https://www.quimicaorganica.org/en/infrared-spectroscopy/1598-ir-spectrum-ethers.html
https://www.benchchem.com/pdf/Application_Notes_Mass_Spectrometry_Fragmentation_of_Novel_Piperidine_Derivatives.pdf
https://pubmed.ncbi.nlm.nih.gov/29785738/
https://pubmed.ncbi.nlm.nih.gov/29785738/
https://www.scielo.br/j/jbchs/a/TZhHJqcs3Zj3SthLZQ5HfVh/?lang=en
https://www.researchgate.net/figure/Fragmentation-of-piperidine-alkaloids-identified-in-Senna-spectabilis-by-ESI-MS-MS_fig7_221925972
https://www.benchchem.com/product/b1371956#spectroscopic-data-nmr-ir-ms-of-3-2-methoxyphenoxy-piperidine
https://www.benchchem.com/product/b1371956#spectroscopic-data-nmr-ir-ms-of-3-2-methoxyphenoxy-piperidine
https://www.benchchem.com/product/b1371956#spectroscopic-data-nmr-ir-ms-of-3-2-methoxyphenoxy-piperidine
https://www.benchchem.com/product/b1371956#spectroscopic-data-nmr-ir-ms-of-3-2-methoxyphenoxy-piperidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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